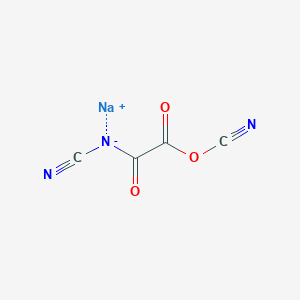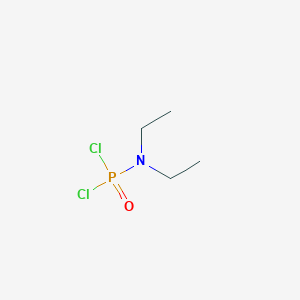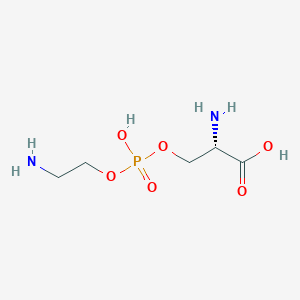
2,4-Difluorobenzaldehyde
Overview
Description
2,4-Difluorobenzaldehyde is an organic compound with the molecular formula C7H4F2O. It is a derivative of benzaldehyde, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2 and 4 positions. This compound is known for its unique chemical properties and is used in various scientific and industrial applications .
Mechanism of Action
Target of Action
It’s known that this compound is used in the synthesis of various organic compounds, suggesting that it may interact with a wide range of molecular targets depending on the specific context .
Mode of Action
It’s known to be used in the synthesis of other compounds, indicating that it likely interacts with its targets through chemical reactions to form new compounds .
Biochemical Pathways
It’s used in the synthesis of 3-benzylidene 20,29-dihydrobetulinic acid derivatives , suggesting that it may play a role in the biochemical pathways related to these compounds.
Pharmacokinetics
Its physical and chemical properties such as its liquid form, molecular weight of 14210, and solubility in organic solvents like ethanol and ether may influence its absorption and distribution in the body.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Difluorobenzaldehyde can be synthesized through several methods:
Fluorination of 2,4-Dichlorobenzaldehyde: This method involves the reaction of 2,4-dichlorobenzaldehyde with potassium fluoride in a dipolar aprotic solvent.
Reduction, Diazotization, and Fluorination of Nitrotoluene: This multi-step process starts with nitrotoluene, which is reduced, diazotized, and then fluorinated to obtain 2,4-difluorotoluene.
Industrial Production Methods: The industrial production of this compound typically involves the fluorination of 2,4-dichlorobenzaldehyde using potassium fluoride in the presence of a catalyst such as ethylene glycol dialkyl ether .
Chemical Reactions Analysis
2,4-Difluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form 2,4-difluorobenzyl alcohol.
Substitution: The fluorine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: 2,4-Difluorobenzoic acid.
Reduction: 2,4-Difluorobenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
2,4-Difluorobenzaldehyde has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 2-Fluorobenzaldehyde: Fluorine atom at the 2 position.
- 3-Fluorobenzaldehyde: Fluorine atom at the 3 position.
- 4-Fluorobenzaldehyde: Fluorine atom at the 4 position .
Properties
IUPAC Name |
2,4-difluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2O/c8-6-2-1-5(4-10)7(9)3-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCGPCBACLBHDCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40165788 | |
| Record name | 2,4-Difluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40165788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1550-35-2 | |
| Record name | 2,4-Difluorobenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1550-35-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Difluorobenzaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001550352 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Difluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40165788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-difluorobenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.807 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes for 2,4-Difluorobenzaldehyde?
A1: this compound can be synthesized through several methods. One approach involves a multistep process starting from toluene, involving nitration, reduction using sodium polysulfide, further reduction with hydrazine hydrate, and a final Schiemann reaction. This method results in a 36.3% overall yield []. Another method utilizes 1,3-difluorobenzene reacted with carbon monoxide in the presence of aluminum chloride (AlCl3) and hydrochloric acid (HCl) as catalysts under pressurized carbon monoxide atmosphere [].
Q2: What is the preferred conformation of this compound?
A2: Microwave spectroscopic studies have confirmed that the O-trans conformer is the preferred conformation for this compound []. This suggests the aldehyde group (-CHO) is oriented trans to the oxygen atom of the adjacent fluorine.
Q3: How does the fluorine substitution in this compound influence its reactivity in the Baeyer-Villiger oxidation?
A3: Research shows that the presence of fluorine atoms significantly impacts the enzymatic Baeyer-Villiger oxidation of this compound catalyzed by the enzyme 4-hydroxyacetophenone monooxygenase (HAPMO) []. While chemical Baeyer-Villiger oxidations often yield benzoic acids from electron-poor benzaldehydes, HAPMO displays a high preference for producing fluorophenols from this compound. This selectivity suggests that interactions within the enzyme's active site, possibly with amino acids or the flavin cofactor, influence the migratory group preference towards the phenyl ring [].
Q4: How does this compound behave in condensation reactions?
A4: this compound readily undergoes condensation reactions, as exemplified by its use in synthesizing chalcone derivatives []. In a study, this compound was successfully reacted with 2,4-dimethyl-5-acetylthiazole under acidic conditions to yield (E)-1-(2′,4′-Dimethyl)-(5-acetylthiazole)-(2,4″-difluorophenyl)-prop-2-en-1-one []. This demonstrates its utility in constructing molecules with potentially valuable pharmaceutical properties.
Q5: How is this compound utilized in synthesizing more complex molecules?
A5: this compound serves as a crucial starting material in the multistep synthesis of fluorinated analogs of 5,7-dihydroxytryptamine (5,7-DHT), specifically 4-fluoro-, 6-fluoro-, and 4,6-difluoro-5,7-DHTs []. The strategic introduction of fluorine in these analogs was achieved through regioselective hydroxylation and formylation reactions, highlighting the versatility of this compound in building complex molecules with potential biological activity.
Q6: Has this compound been used in synthesizing pharmaceutical compounds?
A6: Yes, a chemo-enzymatic approach utilizing this compound has been developed for synthesizing Efinaconazole, a clinically used antifungal agent []. This method employs benzaldehyde lyase (BAL) to catalyze the critical benzoin condensation step, offering a potentially greener and more efficient alternative to traditional chemical synthesis [].
Q7: What is known about the crystal structure of compounds derived from this compound?
A7: Crystallographic studies provide insights into the solid-state arrangements of this compound derivatives. For instance, this compound benzoylhydrazone (C14H10F2N2O) exhibits a structure where molecules are connected through a network of hydrogen bonds, specifically N-H...O, C-H...O, and C-H...π(arene) interactions. These interactions collectively form intricate sheet-like structures within the crystal lattice [].
Q8: How do structural modifications of this compound derivatives influence their crystal packing?
A8: Slight changes in the substituents of this compound derivatives can significantly impact their crystal packing. For example, while this compound isonicotinoylhydrazone (C13H9F2N3O) forms chains of rings linked by N—H⋯O and C—H⋯O hydrogen bonds, its dichloro analog, 2,3-dichlorobenzaldehyde isonicotinoylhydrazone (C13H9Cl2N3O), exhibits sheets of rings held together by N—H⋯N, C—H⋯N, and C—H⋯O hydrogen bonds []. These variations highlight the sensitivity of crystal packing to even minor alterations in molecular structure.
Q9: Have there been computational studies on this compound derivatives?
A9: Yes, computational methods have been employed to study this compound isonicotinoylhydrazone (I) and 2,3-dichlorobenzaldehyde isonicotinoylhydrazone (II) []. Researchers used techniques like GIAO, CSGT, and IGAIM to calculate 1H and 13C NMR chemical shifts. These calculations, performed at both ab initio Hartree-Fock and B3LYP levels with a 6-31+G(d,p) basis set, showed excellent agreement with experimental NMR data, particularly for the HF level []. This successful application of computational methods demonstrates their value in predicting and interpreting the spectroscopic properties of these compounds.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl N-[1-(4-fluorophenyl)ethylamino]carbamate](/img/structure/B74630.png)






![[2,2'-Biquinoline]-4,4'-dicarboxylic acid](/img/structure/B74643.png)
![[(Z)-but-1-enyl]benzene](/img/structure/B74645.png)


